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This guide provides a comparative analysis of clinical trial data for cancer vaccines targeting

the human telomerase reverse transcriptase (hTERT) antigen, with a focus on the mTERT
(572-580) epitope. The information is intended for researchers, scientists, and drug

development professionals, offering a structured overview of clinical efficacy, immunological

responses, and experimental methodologies.

Introduction to hTERT as a Cancer Vaccine Target
Human telomerase reverse transcriptase (hTERT) is an attractive target for cancer

immunotherapy. As a catalytic subunit of the telomerase enzyme, it is overexpressed in

approximately 85-90% of human cancers, while its expression is low to absent in most normal

somatic cells. This tumor-associated expression profile makes it a "universal" antigen, and

vaccines targeting hTERT aim to stimulate a T-cell-mediated immune response against cancer

cells. The hTERT (572-580) peptide is one of several immunogenic epitopes that have been

investigated. This guide focuses on UV1, a vaccine targeting this specific epitope, and

compares it with other hTERT-targeting vaccine strategies.

Quantitative Data Summary
The following tables summarize the clinical and immunological outcomes from key clinical trials

of hTERT-targeting cancer vaccines.

Table 1: Clinical Efficacy of UV1 in Combination with Checkpoint Inhibitors in Malignant

Melanoma
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Trial ID /
Phase

Treatmen
t Arm

No. of
Patients

Objective
Respons
e Rate
(ORR)

Complete
Respons
e (CR)

Median
Progressi
on-Free
Survival
(mPFS)

Median
Overall
Survival
(mOS)

NCT02275

416 /

Phase I

UV1 +

Ipilimumab
12 33% 8% (1/12) 6.7 months

59.9

months

NCT03538

314 /

Phase I

UV1 +

Pembrolizu

mab

20 58% 33% (6/20)
18.9

months

Not

Reached

Table 2: Clinical Efficacy of Other hTERT-Targeting Vaccines

Vaccine Trial ID / Phase Cancer Type No. of Patients
Key Clinical
Outcome(s)

GRNVAC1

(Dendritic Cell)
Phase I/II Prostate Cancer 23

Median PFS: 5.6

months. Longer

PFS correlated

with immune

response.

GX301 (hTERT

peptides)
Phase II

Castration-

Resistant

Prostate Cancer

46

Median OS: 25.1

months in the

vaccine arm vs.

18.4 months in

the control arm.

Table 3: Immunological Response to hTERT Vaccination
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Vaccine Trial ID Cancer Type

% of Patients
with hTERT-
specific
Immune
Response

Assay Used

UV1 NCT02275416
Malignant

Melanoma

100% (11/11

evaluable)

ELISpot,

Intracellular

Cytokine

Staining

GRNVAC1 Phase I/II Prostate Cancer 65% (15/23) ELISpot

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below

are summaries of the protocols used in the cited studies.

UV1 Vaccine Trials (e.g., NCT02275416)
Vaccine Composition: UV1 is a synthetic peptide vaccine consisting of the hTERT (572-580)

peptide. It is administered with the granulocyte-macrophage colony-stimulating factor (GM-

CSF) as an adjuvant.

Patient Population: Patients with metastatic malignant melanoma. Key inclusion criteria

included unresectable disease and specific HLA types (HLA-A2).

Vaccine Administration: The vaccine was administered intradermally. The induction phase

typically involved multiple vaccinations over the first few weeks, followed by booster

vaccinations.

Immunological Monitoring:

ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) were collected at baseline

and multiple time points post-vaccination. T-cell responses to the hTERT peptide were

quantified by measuring the number of interferon-gamma (IFN-γ) secreting cells. A positive

response was defined as a post-vaccination spot count significantly higher than the pre-

vaccination count.
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Intracellular Cytokine Staining (ICS) by Flow Cytometry: This assay was used to further

characterize the phenotype of the hTERT-specific T-cells (e.g., CD4+ vs. CD8+) and their

ability to produce multiple cytokines (e.g., IFN-γ, TNF-α).

Clinical Assessment: Tumor responses were evaluated using Response Evaluation Criteria

in Solid Tumors (RECIST).

GRNVAC1 Vaccine Trial
Vaccine Composition: An autologous dendritic cell (DC) vaccine. DCs were harvested from

the patient, loaded ex vivo with an adenoviral vector encoding the hTERT antigen and a

lysosomal targeting sequence, and then re-infused into the patient.

Patient Population: Patients with metastatic, castration-resistant prostate cancer.

Immunological Monitoring: T-cell responses were primarily measured by IFN-γ ELISpot

assays using PBMCs stimulated with hTERT peptide pools.

Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for a typical cancer vaccine trial

and the proposed mechanism of action for T-cell activation.
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Caption: Experimental workflow for a combination cancer vaccine clinical trial.
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Caption: Proposed mechanism of T-cell activation by an hTERT peptide vaccine.

Conclusion
The clinical data available to date for the hTERT-targeting vaccine UV1, particularly in

combination with checkpoint inhibitors, demonstrates a promising safety profile, consistent

induction of hTERT-specific immune responses, and encouraging clinical efficacy in patients

with malignant melanoma. The high objective response rates and durable responses observed

in these early-phase trials are noteworthy.

Comparison with other hTERT-targeting strategies, such as the dendritic cell-based GRNVAC1,

suggests that different vaccine platforms can also effectively induce hTERT-specific T-cell

responses. However, direct cross-trial comparisons are challenging due to differences in

vaccine platforms, patient populations, and trial designs. The data from the GX301 trial also

suggests a potential survival benefit in prostate cancer.

Future research, including results from ongoing and planned randomized phase II and III trials,

will be critical to definitively establish the clinical benefit of hTERT-targeting vaccines and to

identify the optimal vaccine platforms, combination strategies, and patient populations. The
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ability of these vaccines to generate a targeted and lasting anti-tumor immune response

remains a highly promising avenue in the field of cancer immunotherapy.

To cite this document: BenchChem. [Comparative Analysis of Clinical Trial Results for
hTERT-Targeting Cancer Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574967#clinical-trial-results-for-cancer-vaccines-
targeting-mtert-572-580]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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